molecular formula C16H16FN5O3 B2597840 N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2034571-65-6

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Cat. No.: B2597840
CAS No.: 2034571-65-6
M. Wt: 345.334
InChI Key: ZUYVQSTXTUURBS-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group at position 5 and a 2,2-dimethoxyethylamine group at position 4. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the dimethoxyethyl group may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-23-13(24-2)8-19-14-11(7-18-9-20-14)16-21-15(22-25-16)10-5-3-4-6-12(10)17/h3-7,9,13H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYVQSTXTUURBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrimidine core and an oxadiazole moiety, which are known for their biological activity. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H17FN4O3C_{15}H_{17}FN_4O_3. The compound features several functional groups that contribute to its biological properties:

Component Structure
Pyrimidine CorePyrimidine
Oxadiazole GroupOxadiazole
Dimethoxyethyl GroupDimethoxyethyl

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of the pyrimidine ring followed by the introduction of the oxadiazole and fluorophenyl groups. Key steps include:

  • Formation of Pyrimidine Ring : Utilizing appropriate precursors under controlled conditions.
  • Introduction of Oxadiazole : Employing cyclization reactions with suitable reagents.
  • Fluorophenyl Substitution : Achieved through electrophilic aromatic substitution methods.

These reactions require precise control over conditions such as temperature and solvent choice to optimize yield and purity.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets. The presence of the oxadiazole and pyrimidine structures suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their anti-tumor properties. Compounds similar to this compound showed promising results against human cancer cell lines with IC50 values indicating significant growth inhibition .
    Compound IC50 (μM) Cell Line
    Compound 11.09MCF-7
    Compound 21.51EGFR
  • EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests it may also function as an EGFR antagonist. Computational docking studies indicated favorable binding interactions with the EGFR active site .
  • Pharmacological Profiling : Further pharmacological evaluations demonstrated that derivatives of this compound exhibited varied activities against different biological targets, highlighting its versatility in medicinal applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound CAS 2034446-56-3 U7/U8 MA2
Molecular Weight ~348 g/mol* 348.33 g/mol ~450 g/mol ~500 g/mol
LogP (Predicted) Moderate Moderate High (CF₃) High
Solubility Improved (dimethoxyethyl) Moderate (pyridinylmethyl) Low (CF₃) Low (quinoline)
Metabolic Stability High (oxadiazole + ether) Moderate High (CF₃) Moderate

*Calculated based on analogous structures.

  • Solubility: The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to U7/U8 (trifluoromethyl) and MA2 (quinoline-propyl).
  • Metabolic Stability : The 1,2,4-oxadiazole ring and ether linkages resist enzymatic degradation, similar to MA2 and U7/U6.

Structure-Activity Relationships (SAR)

  • Oxadiazole Ring : Critical for bioactivity across all analogs, likely due to hydrogen bonding and π-π stacking with targets.
  • Fluorophenyl Substitution : Enhances lipophilicity and target affinity (common in MA2, C22, and the target compound).
  • N-Substituents: Dimethoxyethyl: May reduce toxicity and improve CNS penetration compared to pyridinylmethyl (CAS 2034446-56-3) or halogenated benzyl groups (U7/U8).

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